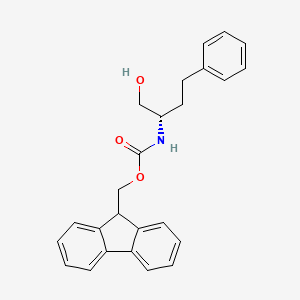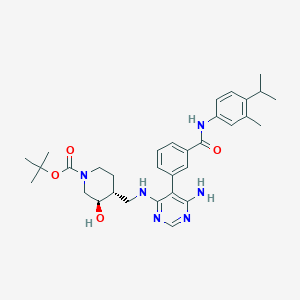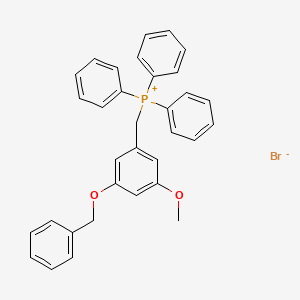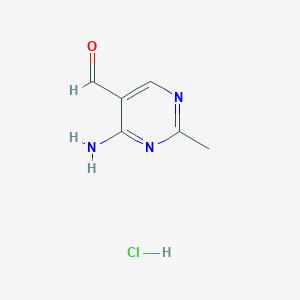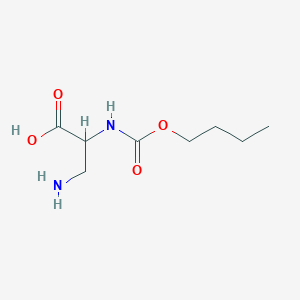![molecular formula C14H15ClN4O4 B15222042 (2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)
(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with a unique structure. This compound features a tetrazatricyclo core, which is a rare and intricate arrangement of nitrogen atoms within a bicyclic framework, and an oxolane ring with multiple hydroxyl groups. The presence of chlorine and methyl groups further adds to its chemical diversity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the tetrazatricyclo core through cyclization reactions involving nitrogen-containing precursors. Subsequent steps involve the introduction of the chlorine and methyl groups through halogenation and alkylation reactions, respectively. The oxolane ring is then constructed via cyclization reactions, and the hydroxyl groups are introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-throughput reactors for cyclization and halogenation reactions, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the oxolane ring can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carbonyl groups back to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or thiols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The tetrazatricyclo core can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The chlorine and methyl groups can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R)-2-(12-bromo-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(12-fluoro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The unique combination of the tetrazatricyclo core, oxolane ring, and specific functional groups (chlorine and methyl) distinguishes this compound from its analogs. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H15ClN4O4 |
|---|---|
Poids moléculaire |
338.74 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H15ClN4O4/c1-18-3-2-6-9(18)8-12(15)16-5-17-13(8)19(6)14-11(22)10(21)7(4-20)23-14/h2-3,5,7,10-11,14,20-22H,4H2,1H3/t7-,10-,11-,14-/m1/s1 |
Clé InChI |
DLNOLRJXNFQUKA-FRJWGUMJSA-N |
SMILES isomérique |
CN1C=CC2=C1C3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=CN=C3Cl |
SMILES canonique |
CN1C=CC2=C1C3=C(N2C4C(C(C(O4)CO)O)O)N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



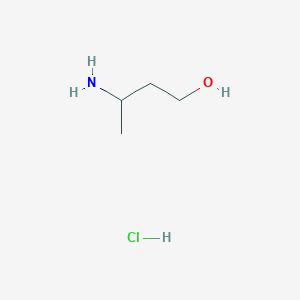
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)



